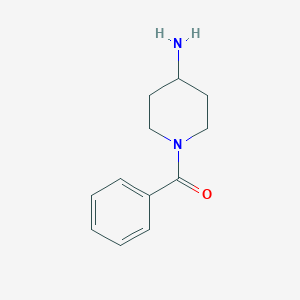

(4-Aminopiperidin-1-yl)(phenyl)methanone

Vue d'ensemble

Description

(4-Aminopiperidin-1-yl)(phenyl)methanone is an organic compound with the molecular formula C12H16N2O It belongs to the class of phenylpiperidines, which consist of a piperidine ring bound to a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone typically involves the reaction of 4-aminopiperidine with benzoyl chloride under basic conditions. The reaction proceeds as follows:

Starting Materials: 4-aminopiperidine and benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminopiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group at the 4-position of the piperidine ring participates in nucleophilic substitution reactions. Key examples include:

Alkylation

Reaction with alkyl halides (e.g., bromoethane) in the presence of a base (e.g., N,N-diisopropylethylamine) yields N-alkylated derivatives .

Example :

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

Carbonyl Group Reactivity

The ketone moiety undergoes typical carbonyl reactions:

Condensation Reactions

Reacts with amines (e.g., hydrazine) to form hydrazones .

Example :

Reduction

The carbonyl group is reduced to a secondary alcohol using agents like sodium borohydride :

Oxidation Reactions

The amine and carbonyl groups can undergo oxidation:

Amine Oxidation

Treatment with hydrogen peroxide forms N-oxides:

Carbonyl Oxidation

Strong oxidizing agents (e.g., KMnO₄) oxidize the ketone to a carboxylic acid under acidic conditions.

Cyclization and Ring-Forming Reactions

The compound participates in cycloadditions and intramolecular reactions:

Huisgen Cycloaddition

Reacts with acetylene derivatives in the presence of a copper catalyst to form triazoles :

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Reaction Conditions and Catalysts

Critical parameters for optimizing yields:

| Reaction Type | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Alkylation | Bromoethane, DCM, N,N-diisopropylethylamine | 30–45 | Column chromatography |

| Acylation | Acetyl chloride, triethylamine | 60–75 | Recrystallization |

| Oxidation | H₂O₂, PtO₂, methanol | 50–65 | Filtration |

Mechanistic Insights

-

Nucleophilic Substitution : The amino group attacks electrophilic centers (e.g., alkyl halides) via an SN2 mechanism .

-

Carbonyl Reactivity : The ketone undergoes nucleophilic addition or reduction based on the electronic environment.

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and organic synthesis. Its applications span kinase inhibitor development to antimicrobial agents, with ongoing research exploring novel derivatives .

Applications De Recherche Scientifique

Synthesis Methodologies

Several synthetic routes have been developed for (4-Aminopiperidin-1-yl)(phenyl)methanone, which facilitate the efficient production of the compound and its derivatives. Common methods include:

- N-Alkylation Reactions : Utilized to introduce various substituents on the piperidine ring.

- Amidation Reactions : Employed to create amide derivatives that may exhibit enhanced biological activities.

- Reductive Amination : A method to synthesize derivatives with improved pharmacological profiles.

These methodologies are crucial for producing compounds with specific biological activities tailored for medicinal applications.

Biological Activities and Applications

Research indicates that this compound and its derivatives exhibit significant biological activities. The following table summarizes some key findings related to its derivatives:

| Derivative | Structure Features | Biological Activity |

|---|---|---|

| (4-(Methylamino)piperidin-1-yl)(phenyl)methanone | Methyl group on piperidine | Enhanced analgesic effects |

| (4-Aminopiperidin-1-yl)(2-bromophenyl)methanone | Bromine substituent on phenyl | Potentially different antimicrobial properties |

| (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone | Trifluoromethyl group | Altered lipophilicity affecting bioactivity |

These derivatives illustrate how structural modifications can significantly influence biological activity and pharmacological profiles.

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : As a building block in the synthesis of novel therapeutics targeting various diseases.

- Enzyme Inhibition Studies : Investigated for its potential as an inhibitor of specific enzymes, contributing to cancer research and treatment strategies.

- Neuroscience Research : Explored for its interactions with neurotransmitter systems, potentially aiding in the development of treatments for neurological disorders.

Case Study 1: PAK4 Inhibitors

Recent studies have highlighted the role of this compound derivatives as PAK4 inhibitors, which are significant in cancer therapy. For instance, compounds designed based on this scaffold showed promising selectivity and potency against PAK4, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of various derivatives has shown that modifications to the phenyl group can lead to significant changes in activity against bacterial strains. This finding emphasizes the importance of structural diversity in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of (4-Aminopiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzoylpiperidin-4-amine: Similar structure but lacks the amino group on the piperidine ring.

4-Aminopiperidyl phenyl ketone: Similar structure with variations in the substitution pattern.

Uniqueness

(4-Aminopiperidin-1-yl)(phenyl)methanone is unique due to the presence of both the amino group and the phenyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(4-Aminopiperidin-1-yl)(phenyl)methanone, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety. This unique configuration contributes to its pharmacological properties.

The compound exhibits various biological activities primarily through interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a Dipeptidyl Peptidase IV (DPP-4) inhibitor , which is crucial in the management of type 2 diabetes by prolonging the action of incretin hormones that lower blood glucose levels .

2. Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells. A study demonstrated its efficacy against human ovarian cancer cells, highlighting its potential as an anticancer agent. The compound's ability to modulate apoptotic pathways suggests further investigation into its use in cancer therapeutics.

3. Antifungal Activity

Preliminary studies have shown that this compound possesses antifungal properties against various plant pathogens, indicating its potential application in agricultural settings.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| DPP-4 Inhibition | Inhibition of DPP-4 enzyme | |

| Anticancer | Induction of apoptosis in ovarian cancer cells | |

| Antifungal | Inhibition of fungal growth |

Case Study: DPP-4 Inhibition

A study focused on the synthesis and evaluation of this compound analogs as DPP-4 inhibitors revealed promising results. The compound showed significant inhibition in vitro, suggesting its viability as a lead compound for diabetes treatment . Molecular docking studies further elucidated its binding affinity to the DPP-4 enzyme, reinforcing its therapeutic potential.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound's safety profile has not been extensively characterized, necessitating further toxicological studies to evaluate any potential adverse effects associated with its use.

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJRDZSVSJUACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406516 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150514-60-6 | |

| Record name | (4-Aminopiperidin-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.